molecular formula C23H20N4O2S B11328758 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11328758
M. Wt: 416.5 g/mol
InChI Key: WIZUOTJXQZRQDL-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.

    Alprazolam: A triazole-containing benzodiazepine used for anxiety disorders.

    Voriconazole: A triazole antifungal with a broad spectrum of activity.

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-29-20-14-8-11-18(15-20)24-21(28)16-30-23-26-25-22(17-9-4-2-5-10-17)27(23)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,24,28)

InChI Key

WIZUOTJXQZRQDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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